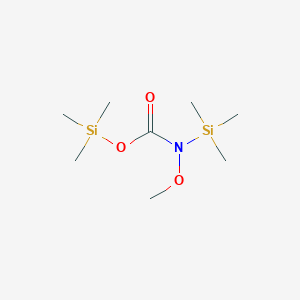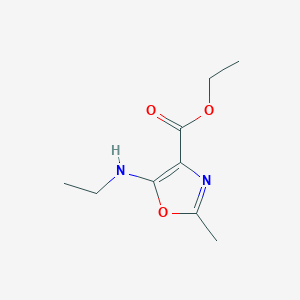
1,4-Butanedisulfonic Acid Disodium Salt
Vue d'ensemble
Description
Cefditoren pivoxil est un antibiotique céphalosporine de troisième génération administré par voie orale utilisé pour traiter les infections causées par des bactéries Gram-positives et Gram-négatives. Il est particulièrement efficace contre les bactéries résistantes aux autres antibiotiques. Cefditoren pivoxil est couramment utilisé pour traiter la pneumonie communautaire, l’exacerbation bactérienne aiguë de la bronchite chronique, la pharyngite, l’amygdalite et les infections cutanées et des structures cutanées non compliquées .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du cefditoren pivoxil implique plusieurs étapes :
Produit de départ : Le processus commence par l’acide D-7-aminocephalosporanique (D-7ACA).
Protection par silanisation : Le composé intermédiaire subit une protection par silanisation pour former un autre intermédiaire.
Iodation : Le 4-méthylthiazole-5-méthanol est iodé à l’aide d’iodure de sodium (NaI) sous la catalyse d’une petite quantité d’acide sulfurique.
Déprotection et cristallisation : Le composé iodé est mélangé à l’intermédiaire silanisé, puis soumis à une déprotection et à une cristallisation pour obtenir le noyau mère du cefditoren.
Étapes finales : Le noyau mère du cefditoren est mis à réagir avec l’acide 7-aminocephalosporanique (7-ATCA) et un ester actif en milieu alcalin. Finalement, le pivalate d’iodométhyle est ajouté au cefditoren sodique en présence d’un catalyseur de transfert de phase, suivi d’une cristallisation pour obtenir le cefditoren pivoxil.
Méthodes de production industrielle
La production industrielle de cefditoren pivoxil suit la même voie de synthèse que celle décrite ci-dessus. Le processus est optimisé pour obtenir des taux de conversion élevés du produit, des impuretés minimales et des coûts de production réduits, ce qui le rend adapté à la fabrication à grande échelle .
Analyse Des Réactions Chimiques
Le cefditoren pivoxil subit plusieurs types de réactions chimiques :
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, en particulier lors de sa synthèse.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le TEMPO, des réducteurs, de l’iodure de sodium, de l’acide sulfurique et de la triphénylphosphine . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement à la formation de cefditoren pivoxil .
Applications de la recherche scientifique
Le cefditoren pivoxil a plusieurs applications de la recherche scientifique :
Applications De Recherche Scientifique
Cefditoren pivoxil has several scientific research applications:
Mécanisme D'action
Le cefditoren pivoxil exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à une ou plusieurs protéines de liaison à la pénicilline (PBP), qui sont essentielles pour l’étape finale de la transpeptidation de la synthèse du peptidoglycane dans les parois cellulaires bactériennes. Cette inhibition empêche la biosynthèse de la paroi cellulaire, ce qui entraîne la lyse cellulaire et la mort des bactéries . Le promédicament est hydrolysé par les estérases lors de l’absorption, libérant la forme active, le cefditoren, dans la circulation sanguine .
Comparaison Avec Des Composés Similaires
Le cefditoren pivoxil est comparé à d’autres céphalosporines de troisième génération telles que la céfuroxime et la céfdinir. Bien que tous ces composés partagent un mécanisme d’action similaire, le cefditoren pivoxil présente des caractéristiques uniques :
Stabilité accrue : Le cefditoren pivoxil a une stabilité accrue contre les β-lactamases, ce qui le rend efficace contre un éventail plus large de bactéries.
Biodisponibilité orale : Le groupe ester pivoxil améliore sa biodisponibilité orale par rapport aux autres céphalosporines.
Spectre antimicrobien équilibré : Il possède un spectre antimicrobien équilibré qui inclut les principaux agents pathogènes des infections des voies respiratoires inférieures d’origine communautaire.
Des composés similaires incluent :
- Céfuroxime
- Céfdinir
- Cefpodoxime
- Cétotaxime
Le cefditoren pivoxil se distingue par sa combinaison unique de stabilité, de biodisponibilité et d’activité à large spectre .
Propriétés
IUPAC Name |
disodium;butane-1,4-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUIUWYZAHKPSE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067989 | |
| Record name | 1,4-Butanedisulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36589-61-4 | |
| Record name | 1,4-Butanedisulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanedisulfonic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanedisulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium butane-1,4-disulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 1,4-butanedisulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFE6DR6HEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid](/img/structure/B10848.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)



